1,3-Difluoro-2-iodo-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-iodo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2F5IO and a molecular weight of 323.99 g/mol . This compound is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-iodo-4-(trifluoromethoxy)benzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1,3-difluorobenzene using iodine and a suitable oxidizing agent . The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethoxide reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity . The process typically requires specialized equipment to handle the reactive intermediates and by-products safely.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-iodo-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and Friedel-Crafts alkylation.
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Iodination: Iodine and an oxidizing agent (e.g., nitric acid) are commonly used for iodination.
Nucleophilic Substitution: Trifluoromethoxide reagents are used for introducing the trifluoromethoxy group.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids can yield biaryl compounds .
Scientific Research Applications
1,3-Difluoro-2-iodo-4-(trifluoromethoxy)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-iodo-4-(trifluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can act as a leaving group in substitution reactions, while the trifluoromethoxy group can influence the electronic properties of the benzene ring . These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-iodobenzene: Similar structure but lacks the trifluoromethoxy group.
1,3-Difluoro-4-iodobenzene: Similar structure but with different substitution pattern.
1,3-Difluoro-2-(trifluoromethoxy)benzene: Similar structure but lacks the iodine atom.
Uniqueness
1,3-Difluoro-2-iodo-4-(trifluoromethoxy)benzene is unique due to the combination of fluorine, iodine, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct reactivity and electronic properties, making it valuable in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
1,3-difluoro-2-iodo-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5IO/c8-3-1-2-4(5(9)6(3)13)14-7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXJHSIMHXUJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5IO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.